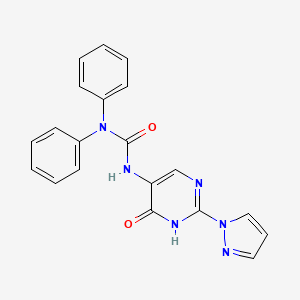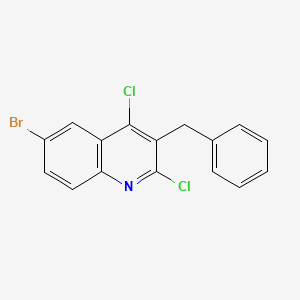
3-Benzyl-6-bromo-2,4-dichloroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-6-bromo-2,4-dichloroquinoline is a heterocyclic aromatic compound that belongs to the quinoline familyThe presence of bromine and chlorine atoms in the structure of this compound adds to its chemical reactivity and potential for various synthetic transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-bromo-2,4-dichloroquinoline typically involves the functionalization of a quinoline core. One common method includes the bromination and chlorination of a pre-formed quinoline derivative. The reaction conditions often involve the use of bromine and chlorine sources in the presence of catalysts or under specific temperature conditions to achieve selective halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-6-bromo-2,4-dichloroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The benzyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to quinoline derivatives with altered oxidation states .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Benzyl-6-bromo-2,4-dichloroquinoline involves its interaction with specific molecular targets. The presence of halogen atoms in the structure enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyl-6-bromo-2-chloroquinoline: Similar structure but with one less chlorine atom.
3-Benzyl-6-bromo-2-methoxyquinoline: Contains a methoxy group instead of a chlorine atom
Uniqueness
3-Benzyl-6-bromo-2,4-dichloroquinoline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and potential for diverse synthetic transformations. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C16H10BrCl2N |
|---|---|
Peso molecular |
367.1 g/mol |
Nombre IUPAC |
3-benzyl-6-bromo-2,4-dichloroquinoline |
InChI |
InChI=1S/C16H10BrCl2N/c17-11-6-7-14-12(9-11)15(18)13(16(19)20-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Clave InChI |
GAHHGXKGYPCEAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C3=C(C=CC(=C3)Br)N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13870922.png)
![2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid](/img/structure/B13870936.png)
![tert-butyl N-[1-(cyclobutylamino)-1-oxobutan-2-yl]carbamate](/img/structure/B13870938.png)
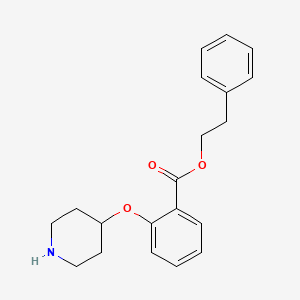

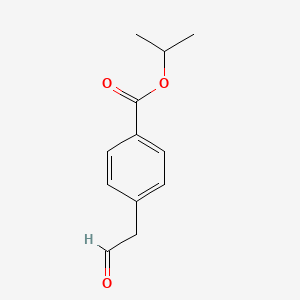


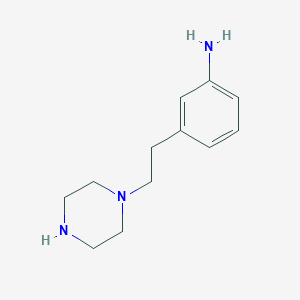

![N-(cyanomethyl)-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B13870973.png)
